molecular formula C24H34N2O8 B14767964 Phthalimidinoglutarimide-5'-C3-O-PEG4-OH

Phthalimidinoglutarimide-5'-C3-O-PEG4-OH

Numéro de catalogue: B14767964
Poids moléculaire: 478.5 g/mol
Clé InChI: MKGFQJSSNJGXBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phthalimidinoglutarimide-5'-C3-O-PEG4-OH is a heterobifunctional degrader building block designed for proteolysis-targeting chimera (PROTAC) applications. Its structure comprises:

  • E3 ligase ligand: A phthalimidinoglutarimide moiety, which recruits cereblon (CRBN) E3 ubiquitin ligase.
  • Linker: A C3 (3-carbon) alkyl chain followed by a polyethylene glycol (PEG4) spacer.
  • Terminal functional group: A hydroxyl (-OH) group for conjugation to target protein ligands.

Key physicochemical properties include a molecular formula of C24H34N2O8, molecular weight of 478.54 g/mol, and ≥95% purity by HPLC . The PEG4 spacer enhances aqueous solubility and provides flexibility for optimal protein degradation activity.

Propriétés

Formule moléculaire

C24H34N2O8

Poids moléculaire

478.5 g/mol

Nom IUPAC

3-[6-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C24H34N2O8/c27-7-9-32-11-13-34-15-14-33-12-10-31-8-1-2-18-3-4-20-19(16-18)17-26(24(20)30)21-5-6-22(28)25-23(21)29/h3-4,16,21,27H,1-2,5-15,17H2,(H,25,28,29)

Clé InChI

MKGFQJSSNJGXBK-UHFFFAOYSA-N

SMILES canonique

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCOCCO

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG4-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked together using a PEG linker. The reaction conditions often involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide. The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG4-OH is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for larger quantities. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Phthalimidinoglutarimide-5’-C3-O-PEG4-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the PEG linker can be modified with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

Phthalimidinoglutarimide-5’-C3-O-PEG4-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of protein-protein interactions and as a tool for targeted protein degradation.

    Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mécanisme D'action

The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG4-OH involves its ability to bind to specific molecular targets, such as proteins or enzymes. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively interact with its targets. The phthalimide and glutarimide groups can form covalent bonds with amino acid residues, leading to the modulation of protein function or degradation.

Comparaison Avec Des Composés Similaires

Variations in PEG Chain Length

The PEG spacer significantly influences solubility, stability, and degradation efficiency. Tenova Pharmaceuticals offers analogs with PEG1 to PEG6 chains (Table 1) .

Compound Name Molecular Formula Molecular Weight (g/mol) PEG Length Terminal Group
Phthalimidinoglutarimide-5'-C3-O-PEG1-OH C18H22N2O5 346.38 PEG1 -OH
Phthalimidinoglutarimide-5'-C3-O-PEG4-OH C24H34N2O8 478.54 PEG4 -OH
Phthalimidinoglutarimide-5'-propargyl-PEG4-OH Not provided Not provided PEG4 Propargyl

Key Findings :

  • Longer PEG chains (e.g., PEG4 vs.
  • The terminal hydroxyl group in PEG4-OH enables direct conjugation via esterification or click chemistry, whereas propargyl-terminated analogs (e.g., propargyl-PEG4-OH) favor copper-catalyzed azide-alkyne cycloaddition .

Variations in Linker Chemistry

The linker’s alkyl chain length and composition modulate PROTAC flexibility and target engagement:

Compound Name Alkyl Chain Linker Composition
Phthalimidinoglutarimide-5'-C3-O-PEG4-OH C3 C3 + PEG4
Phthalimidinoglutarimide-5'-C1-O-PEG4-OH C1 C1 + PEG4
Phthalimidinoglutarimide-5'-C7-OH C7 C7 (no PEG)

Key Findings :

  • Shorter alkyl chains (C1) may restrict conformational freedom, while longer chains (C7) could enhance membrane permeability but reduce solubility .

Comparison with Thalidomide-Based Degraders

Thalidomide derivatives (e.g., Thalidomide-O-PEG3-COOH) share similar applications but differ in E3 ligase recruitment:

Compound Name E3 Ligase Ligand Linker Terminal Group
Phthalimidinoglutarimide-5'-C3-O-PEG4-OH Phthalimidinoglutarimide C3 + PEG4 -OH
Thalidomide-O-PEG3-COOH Thalidomide PEG3 -COOH

Key Findings :

  • Phthalimidinoglutarimide derivatives exhibit higher specificity for CRBN compared to thalidomide, which has broader off-target effects .
  • Carboxylic acid termini (e.g., -COOH in Thalidomide-O-PEG3-COOH) enable alternative conjugation strategies but may require activation for coupling .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.